molecular formula C21H15ClN2O3 B3613059 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B3613059
M. Wt: 378.8 g/mol
InChI Key: NVGZAJHLGKDDMU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-26-18-11-8-14(22)12-16(18)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGZAJHLGKDDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps:

  • Formation of 1,3-Benzoxazole Core: : The initial step involves the synthesis of the 1,3-benzoxazole core. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Coupling with Phenyl Derivative: : The next step involves coupling the benzoxazole core with a phenyl derivative. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction. The phenyl derivative is typically halogenated to facilitate this coupling.

  • Introduction of Chlorine and Methoxy Groups: : The final steps involve the introduction of the chlorine and methoxy groups onto the benzamide moiety. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl₂) and methanol (CH₃OH) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the benzamide could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxazole moiety, which exhibits strong fluorescence properties. It can be used in imaging and diagnostic applications.

Medicine

Medicinally, benzoxazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic potentials.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorobenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-methoxybenzamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This precise arrangement can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
Reactant of Route 2
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

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